Enantiomer-Specific Synaptosome Uptake
In mouse cerebral synaptosome preparations, uptake of (R)-4APA over 30 minutes was significantly greater than uptake of (S)-4APA [1]. This enantioselective transport underpins the compound‘s unique functional classification as a 'false neurotransmitter' and is a critical differentiator for neurochemical studies.
| Evidence Dimension | Synaptosome Uptake (nmol/mg protein over 30 min) |
|---|---|
| Target Compound Data | Greater uptake (numerical value not fully extracted but described as 'greater' in abstract/synopsis relative to S-enantiomer) |
| Comparator Or Baseline | (S)-4APA: Lower uptake |
| Quantified Difference | R-enantiomer demonstrates time- and temperature-dependent uptake superiority over S-enantiomer. |
| Conditions | Mouse cerebral synaptosomes, 30-minute incubation. |
Why This Matters
Enantioselective uptake dictates that researchers investigating neurotransmitter replacement or transport mechanisms must select the appropriate enantiomeric form (or racemate) to ensure biological relevance.
- [1] Wawro AM, Gajera CR, Baker SA, Leśniak RK, Montine KS, Fischer CR, Saw NL, Shamloo M, Montine TJ. Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. J Neurochem. 2021 Sep;158(5):1074-1082. DOI: 10.1111/jnc.15474. View Source
